(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-[6-acetamido-2-[4-(dimethylsulfamoyl)benzoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O6S2/c1-13(26)22-15-7-10-17-18(11-15)32-21(25(17)12-19(27)31-4)23-20(28)14-5-8-16(9-6-14)33(29,30)24(2)3/h5-11H,12H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKXLFXFBNIGNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)S2)CC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of appropriate thiourea derivatives with ortho-haloanilines under acidic conditions.
Introduction of the acetamido group: This step involves the acetylation of the amino group on the benzo[d]thiazole ring using acetic anhydride or acetyl chloride.
Attachment of the N,N-dimethylsulfamoyl group: This is typically done through a sulfonylation reaction using N,N-dimethylsulfamoyl chloride.
Formation of the imino group: This involves the condensation of the benzo[d]thiazole derivative with 4-(N,N-dimethylsulfamoyl)benzoyl chloride.
Esterification: The final step is the esterification of the carboxylic acid group with methanol under acidic conditions to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the imino group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles like amines or thiols can replace the N,N-dimethylsulfamoyl group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Amines, thiols, under mild heating.
Hydrolysis: Hydrochloric acid, sodium hydroxide, under reflux.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Chemistry
In chemistry, (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzo[d]thiazole core is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug development and biological assays.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with biological targets such as enzymes and receptors makes it a promising lead compound for the development of new pharmaceuticals.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Substituent Effects on Bioactivity and Solubility
- Sulfamoyl vs.
- Acetamido Position : The 6-acetamido group in the target compound may improve binding to biological targets (e.g., enzymes or receptors) compared to 2-acetamido analogs (e.g., compound 28) .
- Ester Groups : Methyl acetate in the target compound offers higher metabolic stability than ethyl esters (e.g., CAS 338966-35-1) due to slower hydrolysis .
Research Findings and Pharmacological Potential
- Anticancer Activity: Benzothiazoles with sulfonamide groups (e.g., compound 28) are explored for selective ferroptosis induction in oral squamous cell carcinoma (OSCC) .
- Antibiotic Precursors: 2-Amino-thiazole derivatives serve as intermediates for cephalosporin antibiotics, highlighting the therapeutic relevance of this structural class .
Biological Activity
(Z)-methyl 2-(6-acetamido-2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a benzo[d]thiazole moiety, which is known for its diverse biological activities. The presence of acetamido and sulfamoyl groups enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₈N₄O₃S |
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives containing benzo[d]thiazole have been shown to inhibit cell proliferation in various cancer cell lines, suggesting potential use as chemotherapeutic agents.
- Mechanism of Action : The anticancer effects are often attributed to the induction of apoptosis and inhibition of cell cycle progression via modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.
- Case Study : A study conducted on a series of benzo[d]thiazole derivatives demonstrated that compounds with similar structural features significantly reduced the viability of breast cancer cells (MCF-7) by inducing apoptosis through caspase activation .
Neuroprotective Effects
Compounds with structural similarities to this compound have also been evaluated for neuroprotective effects against oxidative stress-induced neurodegeneration.
- Study Findings : In vivo experiments using rat models showed that treatment with these compounds alleviated ethanol-induced neuroinflammation and oxidative stress, as evidenced by reduced levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and improved cognitive function .
- Mechanism : The neuroprotective effects are believed to be mediated through the inhibition of microglial activation and enhancement of antioxidant defenses.
Pharmacological Studies
Several studies have explored the pharmacokinetics and pharmacodynamics of related compounds:
- In Vitro Studies : Evaluations demonstrated that these compounds exhibited moderate to high affinity for various biological targets, including enzymes involved in cancer metabolism and receptors associated with neuroprotection.
- In Vivo Studies : Animal models have shown promising results regarding safety profiles and therapeutic efficacy, indicating a favorable therapeutic index for potential clinical applications.
Q & A
Q. What are the recommended synthetic routes for this compound?
The synthesis typically involves multi-step reactions starting with benzothiazole precursors. Key steps include:
- Condensation : Reacting 6-acetamidobenzo[d]thiazole derivatives with 4-(N,N-dimethylsulfamoyl)benzoyl chloride under basic conditions (e.g., triethylamine in dry DCM) to form the imino linkage .
- Esterification : Introducing the methyl acetate group via nucleophilic substitution using methyl chloroacetate in the presence of NaH/THF .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>95%) .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H/13C NMR : Assign peaks for the benzothiazole core (δ 7.2–8.1 ppm for aromatic protons), acetamido (δ 2.1 ppm, singlet), and methyl ester (δ 3.7 ppm) .
- HRMS : Verify molecular weight (e.g., [M+H]+ calculated for C21H23N4O5S2: 507.11) .
- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and sulfonamide vibrations (~1350 cm⁻¹) .
Q. What functional groups influence its reactivity?
Key groups include:
- Sulfamoyl (-SO2NMe2) : Enhances electrophilicity for nucleophilic substitutions .
- Acetamido (-NHCOCH3) : Participates in hydrogen bonding with biological targets .
- Methyl ester (-COOCH3) : Hydrolyzes in basic conditions to carboxylic acid, altering solubility .
Advanced Questions
Q. How to optimize reaction yields considering competing side reactions?
- Design of Experiments (DoE) : Use factorial designs to optimize temperature (60–80°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 10–20 mol% K2CO3) .
- In-situ Monitoring : Employ LC-MS to detect intermediates and adjust reaction times (e.g., 12–24 hrs for imino bond formation) .
- Side Reaction Mitigation : Add scavengers (e.g., molecular sieves) to sequester water in condensation steps .
Q. How to resolve contradictions in biological activity data across studies?
- Assay Standardization : Use positive controls (e.g., known kinase inhibitors) and replicate under identical pH/temperature conditions .
- Orthogonal Assays : Compare enzyme inhibition (IC50) with cell-based viability assays (MTT) to distinguish direct target effects from cytotoxicity .
- Meta-analysis : Cross-reference data with structurally analogous benzothiazoles (e.g., sulfamoyl vs. sulfonamide derivatives) .
Q. What computational approaches predict biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) by aligning the benzothiazole core with ATP-binding pockets .
- MD Simulations : Simulate binding stability (10 ns trajectories) to assess hydrogen bonding between the acetamido group and catalytic lysine residues .
- QSAR : Correlate substituent electronegativity (Hammett σ values) with anti-inflammatory activity (IC50) .
Q. How to design analogs to improve pharmacokinetics?
- Bioisosteric Replacement : Swap methyl ester with trifluoroethyl ester to enhance metabolic stability .
- LogP Optimization : Introduce polar groups (e.g., -OH) to reduce hydrophobicity (target LogP <3) while retaining sulfamoyl bioactivity .
- Prodrug Strategies : Mask the imino group as a pH-sensitive Schiff base for targeted release in acidic tumor microenvironments .
Q. How to handle solubility challenges in bioassays?
- Co-solvents : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without denaturing proteins .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance aqueous dispersion and cellular uptake .
- Salt Formation : Convert the free base to a hydrochloride salt (confirmed via X-ray crystallography) .
Q. What are key considerations for in vitro bioactivity assays?
- Stability : Pre-incubate the compound in assay buffer (37°C, 1 hr) to rule out hydrolysis artifacts .
- Cytotoxicity Thresholds : Use IC50 values >50 μM to prioritize target-specific effects over nonspecific toxicity .
- Enzyme Kinetics : Perform Lineweaver-Burk plots to determine inhibition modality (competitive vs. non-competitive) .
Q. What mechanistic insights exist for its enzyme inhibition?
- Kinase Inhibition : The sulfamoyl group mimics ATP’s phosphate moiety, displacing Mg²+ ions in the active site (Kd <10 nM via SPR) .
- Protease Inhibition : Time-dependent inactivation suggests covalent binding to catalytic cysteine residues (confirmed by MS/MS) .
- Allosteric Modulation : MD simulations reveal induced-fit conformational changes in the benzothiazole-binding pocket .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
